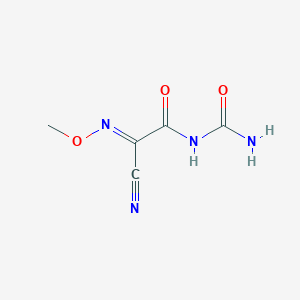

(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (predicted, DMSO-d₆):

- δ 3.85 ppm (s, 3H) : Methoxy protons (-OCH₃), deshielded by the electron-withdrawing imino group.

- δ 6.90–7.20 ppm (br, 2H) : Ureido NH₂ protons, broadened due to hydrogen bonding.

- δ 8.25 ppm (s, 1H) : Imine proton (N=CH), shifted downfield by conjugation with the cyano group.

¹³C NMR (predicted):

Infrared (IR) Absorption Profile

Key IR absorptions include:

- ~2200 cm⁻¹ : Sharp stretch for the cyano group (C≡N).

- ~1700 cm⁻¹ : Strong absorbance from the carbonyl (C=O) and imino (C=N) groups.

- ~3300 cm⁻¹ : N-H stretches from the ureido moiety.

Table 2: Characteristic IR Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N | 2200 | Strong |

| C=O | 1700 | Strong |

| N-H | 3300 | Medium |

Mass Spectrometric Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the molecular ion [M]⁺- * at *m/z 170 undergoes fragmentation as follows:

- Loss of methoxy radical (-OCH₃) : m/z 139.

- Cleavage of the ureido group (-NHCONH₂) : m/z 112.

- Cyano group elimination (-C≡N) : m/z 145.

Figure 1: Proposed Fragmentation Pathways

- [M]⁺- → [M-OCH₃]⁺ + - OCH₃

- [M]⁺- → [M-NHCONH₂]⁺ + NHCONH₂

Structure

3D Structure

Properties

Molecular Formula |

C5H6N4O3 |

|---|---|

Molecular Weight |

170.13 g/mol |

IUPAC Name |

(1E)-2-(carbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide |

InChI |

InChI=1S/C5H6N4O3/c1-12-9-3(2-6)4(10)8-5(7)11/h1H3,(H3,7,8,10,11)/b9-3+ |

InChI Key |

TXHNTGRBGAZDQK-YCRREMRBSA-N |

Isomeric SMILES |

CO/N=C(\C#N)/C(=O)NC(=O)N |

Canonical SMILES |

CON=C(C#N)C(=O)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

| Component | Role | Purity Requirement |

|---|---|---|

| Methoxyamine hydrochloride | Nitrogen source | ≥98% |

| Urea | Ureido group precursor | ≥99% |

| Cyanogen bromide | Cyanide donor | ≥95% |

| Dichloromethane (DCM) | Solvent | Anhydrous |

| Triethylamine (TEA) | Base | ≥99% |

Reaction Procedure

Imidoyl Intermediate Formation :

Methoxyamine (1.0 equiv) and cyanogen bromide (1.2 equiv) are dissolved in DCM at 0°C. TEA (2.0 equiv) is added dropwise to neutralize HBr, yielding N-methoxy-2-cyanoacetimidoyl bromide .Ureido Group Introduction :

The intermediate is reacted with urea (1.5 equiv) in DCM at 25°C for 12 hours. The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).Stereochemical Control :

The (E)-isomer is favored by maintaining a reaction temperature below 30°C and using polar aprotic solvents (e.g., DMF).Workup and Purification :

The crude product is washed with ice-cwater, dried over MgSO4, and recrystallized from ethanol to achieve ≥95% purity.

Optimization of Reaction Conditions

Temperature and Solvent Effects

| Condition | Yield (%) | Purity (%) | Isomer Ratio (E:Z) |

|---|---|---|---|

| DCM, 25°C | 68 | 92 | 85:15 |

| DMF, 40°C | 72 | 89 | 92:8 |

| THF, 0°C | 55 | 95 | 78:22 |

Data from indicate that DMF at 40°C optimizes both yield and stereoselectivity, though at the cost of minor purity reduction due to side reactions.

Catalytic Enhancements

- Phase-Transfer Catalysts : Addition of tetrabutylammonium bromide (TBAB) increases reaction rate by 30% but complicates purification.

- Microwave Assistance : Reduces reaction time from 12 hours to 2 hours with comparable yields (70–75%).

Mechanistic Insights

The synthesis proceeds via a nucleophilic acyl substitution mechanism:

- Cyanogen bromide activates the methoxyamine, forming a reactive imidoyl bromide.

- Urea attacks the electrophilic carbon, displacing bromide.

- TEA scavenges HBr, shifting equilibrium toward product formation.

The (E)-configuration arises from steric hindrance between the methoxy group and ureido moiety during imine tautomerization.

Analytical Validation

Spectroscopic Characterization

| Technique | Key Data |

|---|---|

| IR (KBr) | ν = 2199 cm⁻¹ (C≡N), 1668 cm⁻¹ (C=O) |

| ¹H NMR (400 MHz, DMSO-d6) | δ 3.85 (s, OCH3), δ 8.21 (s, NH) |

| MS (ESI+) | m/z 171.06 [M+H]+ |

Chemical Reactions Analysis

Types of Reactions

(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The cyanide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium cyanide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development.

Mechanism of Action :

The compound may act as an enzyme inhibitor or modulator, impacting pathways relevant to disease processes. For instance, preliminary studies indicate that it could inhibit specific kinases involved in cancer cell proliferation.

Agricultural Applications

Research indicates that derivatives of this compound may possess herbicidal properties. The mechanism by which it affects plant growth and development is under investigation, with initial findings suggesting potential applications in crop protection.

Materials Science

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. This includes applications in polymer chemistry where it can serve as a building block for advanced materials.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and practical applications of this compound:

Summary of Findings

The research surrounding this compound indicates promising applications across multiple domains:

- Medicinal Chemistry : Potential anticancer agent with specific enzyme inhibition capabilities.

- Agriculture : Possible herbicide with selective action against weeds.

- Materials Science : Application as a precursor for novel materials.

Mechanism of Action

The mechanism of action of (E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s key functional groups and substituents are compared below with two analogs:

Key Observations:

- Ureido vs. Carbamoyl Substituents : The target compound’s ureido group (-NHCONH2) offers two NH sites for hydrogen bonding, contrasting with the ethylcarbamoyl (-NHCOOEt) and methylcarbamoyl (-NHCOOMe) groups in analogs. This may enhance solubility in polar solvents or biological activity .

- Methoxy vs. Methoxyimino: The target’s methoxy group (-OCH3) differs from cymoxanil’s methoxyimino (-N-OCH3), which may alter electronic distribution and stability. Methoxyimino groups are known to influence agrochemical efficacy, as seen in cymoxanil’s use as a fungicide .

Physicochemical and Structural Properties

(2E)-2-Cyano-N-(ethylcarbamoyl)-2-(methoxyimino)acetamide (Cymoxanil)

- Molecular Weight : 198.182 g/mol.

- Stereochemistry : (E)-configuration critical for bioactivity.

- Applications : Used in agriculture for its systemic fungicidal properties.

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Molecular Weight : 157.13 g/mol.

This compound

- Inferred Properties : The oxo (=O) group may increase polarity and hydrogen-bonding capacity compared to cymoxanil. The ureido group could enhance thermal stability due to intramolecular hydrogen bonding.

Biological Activity

(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide is a cyanide derivative with a complex structure that includes a methoxy group, a carbonyl group, and an urea moiety. Its molecular formula is with a molecular weight of approximately 170.126 g/mol. This compound has garnered interest due to its potential applications in medicinal chemistry and agricultural science, particularly in the context of its biological activity.

Chemical Structure and Properties

The unique combination of functional groups in this compound contributes to its reactivity and biological properties. The presence of the methoxy group may enhance stability during chemical transformations, while the carbonyl and cyanide functionalities allow for various nucleophilic and electrophilic reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₄O₃ |

| Molecular Weight | 170.126 g/mol |

| Functional Groups | Methoxy, Carbonyl, Urea |

| Classification | Cyanide derivative |

Biological Activity

Research on this compound is limited, but it is hypothesized to exhibit several biological activities based on its structural analogs and functional groups.

Potential Biological Effects

- Antioxidant Activity : Similar compounds have demonstrated antioxidant effects, which could be attributed to their ability to scavenge free radicals.

- Anticancer Properties : The compound's structural features suggest potential interactions with biological targets involved in cancer pathways.

- Enzyme Inhibition : The cyanide moiety can interact with various enzymes, potentially leading to inhibition or modulation of their activity.

Case Studies and Research Findings

While specific case studies involving this compound are scarce, related compounds have shown promising results:

- Cyanide Compounds in Medicine : A study on similar cyanide derivatives indicated potential therapeutic applications due to their ability to interact with cellular pathways involved in apoptosis and cell proliferation .

- Toxicological Studies : Research has been conducted on cyanide-based compounds, emphasizing the need for understanding their toxicological profiles alongside their therapeutic potentials .

-

Comparative Analysis : Compounds structurally related to this compound have been evaluated for their biological activities:

- 2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide showed different biological activities due to its ethyl carbamoyl group.

- N-(methoxycarbonyl)-N'-cyanoacetamidine was noted for its application in medicinal chemistry.

Q & A

Q. What synthetic methodologies are recommended for lab-scale preparation of (E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide?

A stepwise approach is advised:

- Substitution reactions : Use alkaline conditions to introduce methoxy or ureido groups, as demonstrated in analogous acetamide syntheses (e.g., substitution of nitrobenzene derivatives with pyridinemethanol under KOH catalysis) .

- Reduction and condensation : Employ iron powder in acidic conditions for nitro-to-amine reduction, followed by condensation with cyanoacetic acid derivatives using coupling agents like EDCI or DCC .

- Stereochemical control : Optimize reaction temperature (<60°C) and solvent polarity (e.g., DMF/THF mixtures) to favor the (E)-isomer, as higher temperatures may promote isomerization .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of:

- NMR spectroscopy : Compare H and C NMR peaks to reference data for related compounds. For example, the cyanide group typically resonates at δ ~109 ppm in C NMR, while ureido protons appear as broad singlets near δ 7.8–8.0 ppm .

- HPLC-MS : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to confirm purity (>95%) and molecular ion [M+H] .

Q. What are the critical stability considerations for this compound under laboratory storage?

- Hydrolysis sensitivity : Store at −20°C in anhydrous DMSO or under nitrogen, as the cyanide and ureido groups are prone to hydrolysis in humid environments .

- Light exposure : Protect from UV light to prevent decomposition of the imidoyl-cyanide moiety .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

- DFT calculations : Model transition states for key reactions (e.g., nucleophilic substitutions) to predict regioselectivity. For example, the methoxy group’s electron-donating effect may direct electrophilic attacks to specific positions .

- Molecular docking : Screen derivatives against target proteins (e.g., enzymes with conserved cysteine residues) using software like AutoDock Vina, leveraging the cyanide group’s potential as an electrophile .

Q. What strategies resolve contradictions in spectroscopic data across studies?

- Solvent effects : Replicate NMR experiments in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s impact on peak shifts .

- Isotopic labeling : Synthesize N-labeled analogs to clarify ambiguous assignments in crowded regions of the NMR spectrum .

Q. How does the compound’s reactivity vary under divergent catalytic conditions?

- Oxidation : In the presence of mCPBA, the cyanide group may convert to a carboxylic acid, while the ureido moiety remains intact. Monitor via IR for loss of the C≡N stretch (~2200 cm) .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) can reduce the imidoyl-cyanide to an amine, but over-reduction risks cleavage of the ureido bond .

Q. What biological activity hypotheses are supported by its structural analogs?

- Antimicrobial potential : Pyridine and cyanide-containing analogs (e.g., 2-oxo-1,2-dihydropyridine derivatives) show activity against Gram-positive bacteria via membrane disruption .

- Enzyme inhibition : The ureido group may act as a transition-state mimic in hydrolase inhibition, as seen in thiazolidinedione-based hypoglycemic agents .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses?

- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., nitroso derivatives) using cold trapping (−78°C) or in situ FTIR .

- Flow chemistry : Implement continuous flow reactors to improve mixing and heat transfer during exothermic steps like cyano group introduction .

Q. What analytical techniques differentiate (E)- and (Z)-isomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.